molecular formula C21H20N2O3 B4751054 N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide

N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide

Cat. No. B4751054
M. Wt: 348.4 g/mol
InChI Key: JHWVOMCIPRQUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA is a type of amide compound that is commonly used in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide is not fully understood, but it is believed to be related to its interaction with certain receptors in the brain. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission and cell survival. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been shown to interact with other receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide, including the development of new drugs based on its structure and properties, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has shown promise as a therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential and limitations. Additionally, new synthetic methods for N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide and its derivatives may lead to the development of more potent and selective compounds for scientific research and drug development.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been used in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has also been studied for its potential use in the development of new drugs for the treatment of addiction and depression. N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-26-17-11-9-15(10-12-17)13-14-22-20(24)21(25)23-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWVOMCIPRQUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-N'-naphthalen-1-yloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide
Reactant of Route 6
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.